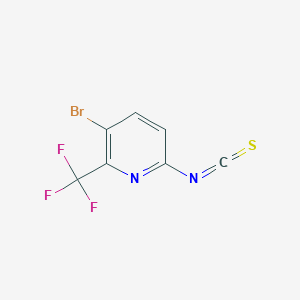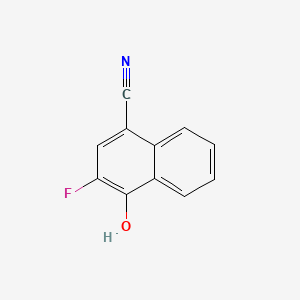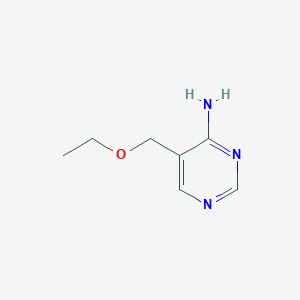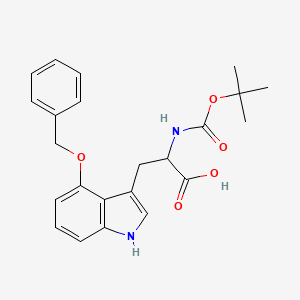
2-(2,4-Dimethylphenyl)-1-methylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethylphenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a methyl group attached to the nitrogen atom of the indole ring and a 2,4-dimethylphenyl group attached to the second carbon of the indole ring. Indoles are significant in various fields, including pharmaceuticals, agrochemicals, and dyes, due to their diverse biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-1-methylindole can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylphenylhydrazine with acetone to form the corresponding hydrazone, which is then cyclized to form the indole ring. This reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a 2,4-dimethylphenylboronic acid is coupled with a 1-methylindole-2-bromide in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors to ensure consistent product quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dimethylphenyl)-1-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding indoline.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated indoles.
Aplicaciones Científicas De Investigación
2-(2,4-Dimethylphenyl)-1-methylindole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dimethylphenyl)-1-methylindole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The compound’s indole ring structure allows it to engage in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity.
Comparación Con Compuestos Similares
2-(2,4-Dimethylphenyl)-1-methylindole can be compared with other indole derivatives, such as:
2-Phenylindole: Lacks the methyl groups on the phenyl ring, resulting in different chemical and biological properties.
1-Methylindole: Lacks the 2,4-dimethylphenyl group, leading to different reactivity and applications.
2-(2,4-Dimethylphenyl)-2H-benzotriazole: Contains a benzotriazole ring instead of an indole ring, resulting in different photophysical and photochemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C17H17N |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
2-(2,4-dimethylphenyl)-1-methylindole |
InChI |
InChI=1S/C17H17N/c1-12-8-9-15(13(2)10-12)17-11-14-6-4-5-7-16(14)18(17)3/h4-11H,1-3H3 |
Clave InChI |
NAQPBXADWIBDKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CC3=CC=CC=C3N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)

![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)
![7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)




![Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13687274.png)
![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)

